
2-Benzamidoacetic acid; 1-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzamidoacetic acid; 1-phenylpiperazine: is a compound that combines two distinct chemical entities: 2-Benzamidoacetic acid and 1-phenylpiperazine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of these two molecules results in unique chemical properties that can be exploited for different scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamidoacetic acid; 1-phenylpiperazine involves several steps. One common method for synthesizing 1-phenylpiperazine is through the cyclization of aniline and bis-(2-chloroethyl)amine hydrochloride. This reaction is typically carried out at high temperatures ranging from 160°C to 250°C, resulting in the formation of N-phenylpiperazine hydrochloride. The reaction mixture is then treated with an alkaline aqueous solution to obtain the crude product, which is purified through reduced pressure distillation to achieve high purity .
Industrial Production Methods
Industrial production of 1-phenylpiperazine follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and cost. The use of high-performance liquid chromatography (HPLC) ensures that the final product meets the required purity standards for industrial applications .
化学反应分析
Types of Reactions
2-Benzamidoacetic acid; 1-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Benzamidoacetic acid can lead to the formation of benzamidoacetic acid derivatives, while reduction can yield amine derivatives .
科学研究应用
2-Benzamidoacetic acid; 1-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an intestinal permeation enhancer, improving the absorption of macromolecular therapeutics across the intestinal epithelium
Medicine: Investigated for its potential therapeutic effects, including its role in enhancing drug delivery and its minimal cytotoxicity compared to other molecules
作用机制
The mechanism of action of 2-Benzamidoacetic acid; 1-phenylpiperazine involves its interaction with molecular targets and pathways. For example, 1-phenylpiperazine has been shown to enhance transepithelial transport by interacting with the intestinal epithelium, facilitating the absorption of therapeutic molecules. This interaction is mediated through the modulation of tight junctions and the enhancement of paracellular transport .
相似化合物的比较
2-Benzamidoacetic acid; 1-phenylpiperazine can be compared with other similar compounds, such as:
- 1-Methyl-4-phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 2-Substituted chiral piperazines
These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine have been shown to have lower toxicity compared to 1-phenylpiperazine, making them promising candidates for future applications .
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for enhancing drug delivery make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in various fields.
属性
CAS 编号 |
23168-21-0 |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-benzamidoacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C9H9NO3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5,11H,6-9H2;1-5H,6H2,(H,10,13)(H,11,12) |
InChI 键 |
WKJVEMCRAROVGN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
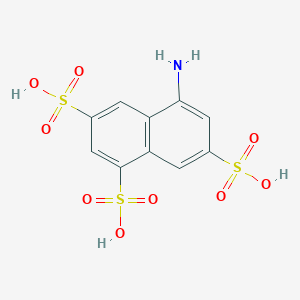
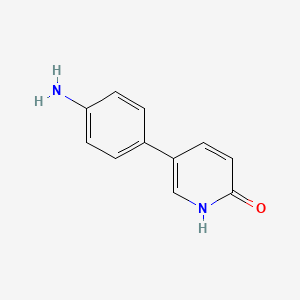
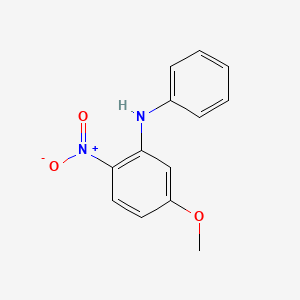
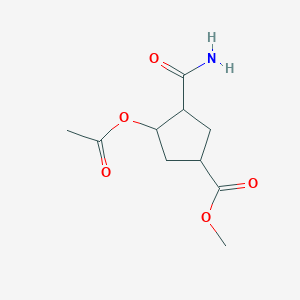
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)


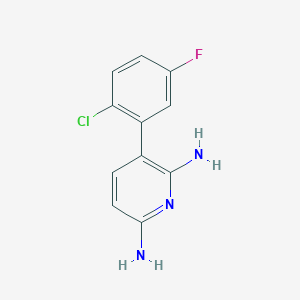
![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)

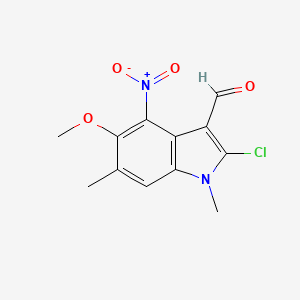

![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
